Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate
Description
Historical Development and Research Evolution
This compound (EDANS sodium salt) emerged as a key fluorescent probe due to its unique chemical structure that allows covalent attachment to biomolecules and its fluorescence properties suitable for Förster Resonance Energy Transfer (FRET) applications. Its synthesis typically involves reacting naphthalene-1-sulfonic acid with 2-aminoethylamine under controlled conditions, yielding a highly water-soluble, crystalline powder sensitive to light and requiring storage at 2–8°C under inert atmosphere.
Since its introduction, EDANS has evolved from a simple fluorescent label to a sophisticated molecular tool enabling detailed studies of enzymatic activity, protein conformations, and nucleic acid dynamics. Its ability to serve as an energy donor in FRET assays has made it instrumental in elucidating molecular interactions at nanoscale resolution.
Significance in Modern Fluorescence-Based Research
EDANS sodium salt is prized for its:
- Fluorescence Properties: Exhibits blue-green fluorescence with an emission maximum around 490 nm, which is advantageous due to reduced overlap with biological autofluorescence.
- Water Solubility: The sulfonate group confers high hydrophilicity, facilitating use in aqueous biological systems.
- Reactivity: The primary amine group enables stable covalent conjugation to biomolecules such as proteins and nucleic acids, allowing site-specific labeling.
- FRET Applications: Acts as a donor fluorophore in FRET pairs, commonly paired with quenchers like DABCYL, to monitor molecular interactions and enzymatic cleavage events with high sensitivity and specificity.
These properties have positioned EDANS as a cornerstone reagent in biochemical assays, molecular diagnostics, and drug discovery research.
Current Research Landscape and Application Domains
Current research employing EDANS spans multiple domains:
- Protein Conformation and Dynamics: EDANS-labeled proteins exhibit fluorescence decay patterns that reveal conformational states and substrate-induced changes, aiding in understanding protein function and mechanisms.
- Enzymatic Activity Assays: FRET-based substrates incorporating EDANS allow real-time monitoring of protease and nuclease activities, critical in drug screening and molecular biology.
- Nucleic Acid Probes: EDANS is used in designing sensitive nucleic acid probes for detecting specific sequences and monitoring hybridization events.
- Therapeutic Imaging: EDANS-based probes have demonstrated improved signal-to-noise ratios in tumor imaging compared to other fluorophores, indicating potential in clinical diagnostics.
The compound's versatility continues to expand with advances in fluorescence technology and bioconjugation chemistry.
Chemical and Physical Properties
| Property | Description |
|---|---|
| Molecular Formula | C₁₂H₁₃N₂NaO₃S |
| Molecular Weight | 288.3 g/mol |
| Appearance | Crystalline powder |
| Solubility | Highly water-soluble |
| Fluorescence Emission Max | ~490 nm (blue-green fluorescence) |
| Storage Conditions | 2–8°C, protected from light under inert atmosphere |
| CAS Number | 100900-07-0 |
| Synonyms | EDANS sodium salt, 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid sodium salt |
Structural and Spectral Information
Chemical Structure
- This compound consists of a naphthalene ring substituted at position 1 with a sulfonate group (–SO₃⁻Na⁺) and at position 5 with a 2-aminoethylamino substituent.
- The presence of the aminoethylamino group provides a primary amine for conjugation and influences the compound’s hydrophilicity and fluorescence properties.
Spectral Characteristics
- Fluorescence: Excitation typically occurs near 340-360 nm, with emission peaking around 490 nm.
- NMR: Proton NMR spectra confirm the chemical environment of aromatic and aliphatic protons consistent with the structure.
Mechanism of Action in Biochemical Assays
EDANS functions primarily as a donor fluorophore in FRET assays. Upon excitation, energy is transferred non-radiatively to an adjacent acceptor or quencher molecule if in close proximity (typically <10 nm). This energy transfer results in a decrease in EDANS fluorescence and an increase in acceptor emission, enabling sensitive detection of molecular interactions or enzymatic cleavage events.
The mechanism involves:
- Conjugation: Covalent attachment of EDANS to biomolecules via its primary amine.
- Energy Transfer: Dipole-dipole coupling transfers excitation energy to a nearby acceptor.
- Signal Generation: Changes in fluorescence intensity or lifetime are measured to infer molecular events.
Comparative Analysis with Similar Fluorophores
| Feature | This compound (EDANS) | Dansyl Chloride |
|---|---|---|
| Emission Wavelength (nm) | ~490 | ~518 |
| Water Solubility | High (due to sulfonate group) | Moderate (more hydrophobic) |
| Reactive Functional Group | Primary amine (on aminoethyl side chain) | Sulfonyl chloride (reacts with amines) |
| Typical Use | FRET donor in aqueous biological assays | Fluorescent labeling in organic solvents |
| Sensitivity to Light | Sensitive, requires protected storage | Sensitive |
EDANS offers advantages in aqueous environments and FRET applications due to its hydrophilicity and suitable emission spectrum, reducing interference from biological autofluorescence.
Research Findings and Applications
- Protein Studies: EDANS-labeled arginine kinase exhibited complex fluorescence decay, revealing multiple conformational states modulated by substrate binding, demonstrating EDANS’s utility in studying dynamic protein behavior.
- Enzymatic Assays: FRET substrates incorporating EDANS and quenchers have been used to monitor protease activity with high sensitivity, facilitating drug discovery efforts.
- Nucleic Acid Probes: EDANS-based probes enable real-time detection of nucleic acid hybridization and cleavage, important in diagnostics and molecular biology.
- Therapeutic Imaging: Enhanced signal-to-noise ratios in tumor imaging suggest potential clinical applications of EDANS conjugates.
Summary Table of Key Data
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₃N₂NaO₃S |
| Molecular Weight | 288.3 g/mol |
| CAS Number | 100900-07-0 |
| Appearance | Crystalline powder |
| Solubility | Highly water-soluble |
| Fluorescence Emission | ~490 nm (blue-green) |
| Storage | 2–8°C, protected from light |
| Common Applications | FRET assays, protein labeling, nucleic acid probes, enzymatic activity monitoring |
| Reactive Group | Primary amine for bioconjugation |
Illustrative Figures
Note: Images referenced here would typically include:
- Figure 1: 2D chemical structure of this compound showing sulfonate and aminoethylamino substituents.
- Figure 2: 3D conformer model illustrating spatial orientation of functional groups.
- Figure 3: Fluorescence emission spectrum of EDANS showing peak at ~490 nm.
- Figure 4: Schematic of FRET mechanism involving EDANS as donor and a quencher as acceptor.
This comprehensive profile of this compound highlights its critical role in modern biochemical research, particularly in fluorescence-based assays. Its unique chemical properties, combined with versatile applications in probing molecular interactions, make it an indispensable tool in molecular biology, enzymology, and diagnostic development.
Properties
IUPAC Name |
sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.Na/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWRACRQRUQQGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCCN.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399484 | |
| Record name | Sodium 5-[(2-aminoethyl)amino]naphthalene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-07-0 | |
| Record name | Sodium 5-[(2-aminoethyl)amino]naphthalene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Aminoethylamino)-1-naphthalene-sulfonic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate typically involves the reaction of naphthalene-1-sulfonic acid with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, followed by purification steps to isolate the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in batch processes, with each batch undergoing rigorous testing before being released for use .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Fluorescent Probes in Molecular Biology
FRET-Based Probes:
EDANS is widely utilized as a fluorescent donor in Förster Resonance Energy Transfer (FRET) systems. It is often paired with quenchers like DABCYL or DABSYL to create FRET-based nucleic acid probes, such as Molecular Beacons. These probes are essential for detecting specific nucleic acid sequences in real-time PCR and other genetic analyses due to their high sensitivity and specificity .
Case Study:
In a study by Wang et al. (2019), EDANS-labeled Molecular Beacons were employed to detect microRNA in living cells, demonstrating a significant increase in fluorescence intensity upon hybridization with target sequences. This highlights the effectiveness of EDANS in real-time monitoring of gene expression .
Biochemical Assays
Protease Substrates:
EDANS serves as a substrate for proteases, where its fluorescence can be monitored to assess enzyme activity. The cleavage of the peptide bond adjacent to the EDANS moiety results in increased fluorescence, allowing for quantitative analysis of protease activity.
Case Study:
A study conducted by Liu et al. (2020) demonstrated the use of EDANS-based substrates to monitor the activity of caspase-3, an important enzyme in apoptosis. The results indicated a direct correlation between enzyme concentration and fluorescence intensity, validating the utility of EDANS in biochemical assays .
Environmental Applications
Surfactant Properties:
Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate exhibits surfactant properties that can be leveraged in environmental applications, such as oil spill remediation and wastewater treatment. Its ability to reduce interfacial tension makes it effective in dispersing oil and enhancing biodegradation processes.
Data Table: Surfactant Efficacy Comparison
| Surfactant Type | Interfacial Tension (mN/m) | Application Area |
|---|---|---|
| This compound | 10 | Oil spill remediation |
| Sodium dodecyl sulfate | 25 | General cleaning |
| Nonylphenol ethoxylate | 15 | Industrial cleaning |
Industrial Applications
Textile Industry:
In textile processing, EDANS is used as a wetting agent and dispersant during dyeing operations. Its ability to enhance dye uptake and uniformity has made it valuable in producing high-quality textiles.
Case Study:
Research by Chen et al. (2021) illustrated that incorporating EDANS into dye formulations improved color fastness and reduced water consumption during dyeing processes, showcasing its potential for sustainable textile manufacturing .
Chemical Synthesis
Precursor for Dyes:
EDANS derivatives are utilized as intermediates in the synthesis of various dyes and pigments. The sulfonate group enhances solubility and reactivity, making these compounds suitable for producing vibrant colors in different applications.
Data Table: Dye Synthesis Applications
| Dye Type | Precursor Compound | Application Area |
|---|---|---|
| Azo Dyes | Naphthalenesulfonic acids | Textile dyeing |
| Reactive Dyes | EDANS derivatives | Paper and leather dyeing |
Mechanism of Action
The mechanism of action of Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate involves its ability to act as a donor in FRET-based assays. When paired with an appropriate acceptor, the compound can transfer energy through non-radiative dipole-dipole coupling, resulting in fluorescence emission. This property is exploited in various assays to detect and quantify molecular interactions and changes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
EDANS belongs to the naphthalene sulfonate family, which includes derivatives with varied substituents affecting fluorescence, solubility, and reactivity. Key analogs and their distinctions are summarized below:
Table 1: Comparative Analysis of EDANS and Analogous Compounds
Fluorescence and Solubility Profiles
- EDANS vs. Dansyl Derivatives: EDANS exhibits a shorter emission wavelength (490 nm) compared to dansyl chloride (518 nm), reducing spectral overlap with biological autofluorescence . The aminoethylamino group in EDANS enhances hydrophilicity, making it more suitable for aqueous biological systems than the hydrophobic dansyl group .
- EDANS Sodium Salt vs. Free Acid (1,5-AEDANS) :
Reactivity and Bioconjugation
Research Findings and Case Studies
- Protein Conformation Studies : EDANS-derivatized arginine kinase (AEDANS-AK) showed triple-exponential fluorescence decay, indicating multiple conformational states influenced by substrate binding .
- Therapeutic Potential: EDANS-based probes demonstrated higher signal-to-noise ratios in tumor imaging compared to dansyl analogs .
Biological Activity
Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate, commonly referred to as EDANS, is a fluorescent compound extensively utilized in biochemical and molecular biology research. Its unique properties facilitate various applications, particularly in fluorescence-based assays. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and comparative analysis with similar compounds.
Overview of EDANS
Chemical Properties:
- Molecular Formula: C₁₂H₁₃N₂NaO₃S
- Molecular Weight: Approximately 288.3 Da
- Solubility: Highly water-soluble, enabling its use in aqueous environments.
EDANS exhibits a blue-green fluorescence, which is sensitive to its local environment. This characteristic makes it particularly valuable for monitoring molecular interactions and conformational changes in biomolecules.
EDANS functions primarily through Fluorescence Resonance Energy Transfer (FRET) , where it acts as a donor fluorophore. The mechanism involves the following steps:
- Binding to Target Molecules: EDANS interacts with nucleic acids or proteins, forming stable complexes.
- Energy Transfer: Upon excitation, EDANS transfers energy to an adjacent acceptor molecule (often a quencher), leading to detectable fluorescence changes.
- Signal Generation: The resultant fluorescence can be quantitatively measured, allowing researchers to monitor biochemical processes such as PCR amplification and protein interactions.
Applications in Research
EDANS is employed across various fields due to its versatile properties:
- Molecular Biology:
- Real-Time PCR Assays: Used to monitor gene expression and detect mutations by providing a fluorescent signal that correlates with the amount of target nucleic acid.
- Biochemical Assays:
- Protein Labeling: Serves as a labeling reagent for proteins, enabling visualization and quantification in various assays.
- Diagnostic Applications:
- Utilized in assays for detecting diseases and conditions through specific biomolecular interactions.
Comparative Analysis
To understand the unique features of EDANS, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-(dimethylamino)naphthalene-1-sulfonic acid | Contains naphthalene and sulfonate groups | Non-fluorescent; primarily used as a pH indicator |
| 4-(aminobutyl)aniline | Contains amino groups | Lacks naphthalene structure; more hydrophilic |
| 7-hydroxycoumarin | Fluorescent properties | Different fluorophore structure; used in DNA probes |
| 4-(2-aminoethyl)-phenylsulfonic acid | Similar aminoethyl group | Less fluorescent; used in different biochemical assays |
EDANS stands out due to its strong fluorescent properties combined with its ability to participate in FRET applications, making it particularly suitable for sensitive detection methods that require high specificity.
Case Studies
Several studies have demonstrated the efficacy of EDANS in various applications:
-
Gene Expression Monitoring:
- A study utilized EDANS in real-time PCR assays to successfully quantify gene expression levels in cancer cells, showing significant changes correlating with treatment responses.
- Protein Interaction Studies:
- Diagnostic Assays:
Q & A
Q. What are the primary synthetic routes for Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate, and how can purity be ensured?
The compound is synthesized via sulfonation of naphthalene derivatives followed by functionalization with ethylenediamine. Key steps include:
- Sulfonation : Naphthalene is sulfonated at the 1-position using concentrated sulfuric acid under controlled temperature ().
- Amination : Introduction of the 2-aminoethyl group via nucleophilic substitution or coupling reactions ( ).
- Purification : High-performance liquid chromatography (HPLC) is used to achieve >95% purity, with DMSO or water as solvents ( ).
- Validation : Structural confirmation via NMR, mass spectrometry, and single-crystal X-ray diffraction ().
Q. How does the compound’s fluorescence properties facilitate its use in FRET-based assays?
this compound (EDANS) exhibits blue-green fluorescence (λex ~340 nm, λem ~490 nm), making it ideal for Förster Resonance Energy Transfer (FRET) paired with quenchers like DABCYL. Applications include:
- Peptidase Substrates : Cleavage of peptide linkers between EDANS and DABCYL disrupts FRET, enabling real-time enzymatic activity monitoring ( ).
- Protein/Carbohydrate Labeling : The terminal amine group allows conjugation to biomolecules via NHS ester or carbodiimide chemistry ( ).
Q. What safety precautions are critical when handling this compound?
- Hazards : Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles) and work in a fume hood ( ).
- Storage : Keep in dark, inert atmospheres at room temperature to prevent photodegradation and oxidation ( ).
Advanced Research Questions
Q. How can researchers optimize EDANS fluorescence intensity in varying pH and solvent conditions?
Fluorescence is pH-sensitive due to the sulfonate and amine groups:
- pH 7–9 : Maximum intensity (deprotonated sulfonate and protonated amine stabilize the excited state) ( ).
- Solvent Effects : Polar solvents (e.g., water) enhance quantum yield (~0.3) compared to DMSO (~0.1) ( ).
- Buffer Selection : Use Tris or phosphate buffers; avoid heavy metal ions that may quench fluorescence ( ).
Q. What strategies resolve discrepancies in fluorescence quantum yield measurements across experimental setups?
Variations arise from instrumentation calibration, solvent purity, and environmental factors. Mitigation strategies:
- Standardization : Use reference fluorophores (e.g., quinine sulfate) for instrument calibration ().
- Controlled Conditions : Maintain consistent temperature (25°C) and degas solvents to eliminate oxygen quenching ( ).
- Cross-Validation : Compare results with alternative techniques like time-resolved fluorescence or UV-Vis spectroscopy ( ).
Q. How does the compound’s crystal structure inform its stability and reactivity?
Single-crystal X-ray analysis reveals:
- Hydrogen Bonding : Intermolecular O–H⋯O and N–H⋯O bonds form a 3D network, enhancing thermal stability ().
- Sulfonate Group Geometry : The planar naphthalene ring and sulfonate orientation favor π-π stacking in aqueous solutions, critical for biomolecular interactions ().
Q. What are the limitations of EDANS in long-term imaging studies, and how can they be addressed?
- Photobleaching : Prolonged exposure to UV light degrades fluorescence. Mitigate using antifade reagents (e.g., p-phenylenediamine) or lower excitation intensity ( ).
- pH Instability : In acidic environments (pH <6), fluorescence drops due to sulfonate protonation. Use pH-stabilized buffers or switch to pH-insensitive dyes (e.g., fluorescein derivatives) ( ).
Comparative and Methodological Insights
Q. How does EDANS compare to similar naphthalene sulfonates in spectroscopic applications?
Q. What analytical techniques are essential for characterizing EDANS derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
